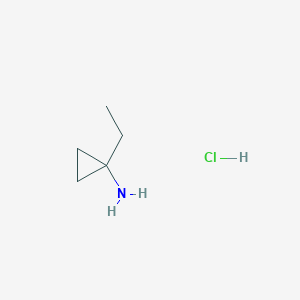

1-Ethylcyclopropan-1-amine hydrochloride

描述

Structural Characterization of 1-Ethylcyclopropan-1-amine Hydrochloride

The structural characterization of this compound encompasses multiple analytical dimensions that collectively provide insight into the compound's three-dimensional architecture and electronic properties. The molecule presents a quaternary carbon center within the cyclopropane ring that bears both the ethyl substituent and the amino functional group, creating a sterically congested environment that significantly influences the overall molecular conformation. The presence of the hydrochloride salt form introduces additional complexity through ionic interactions and hydrogen bonding networks that affect both solid-state packing and solution-phase behavior. Recent computational studies indicate that the compound exhibits specific conformational preferences dictated by the interplay between ring strain relief and steric minimization around the substituted carbon center. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation Cl.CCC1(N)CC1, which clearly illustrates the connectivity pattern and the ionic nature of the salt formation.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is fundamentally shaped by the constraints imposed by the three-membered ring system and the geometric requirements of the quaternary carbon center. The cyclopropane ring adopts a planar conformation by geometric necessity, as three points define a plane, with all carbon atoms lying in the same geometric plane. This planarity constrains the bond angles within the ring to approximately 60 degrees, representing a significant deviation from the ideal tetrahedral angle of 109.5 degrees preferred by sp³ hybridized carbon atoms. The quaternary carbon bearing the ethyl and amino substituents experiences additional geometric strain due to the four different groups attached to it, requiring careful optimization of bond angles and torsional arrangements to minimize overall molecular strain energy. Computational analysis reveals that the C-C-C bond angles within the cyclopropane ring are forced to compress to accommodate the ring closure, while the exocyclic bond angles around the substituted carbon center deviate from ideal tetrahedral geometry to accommodate the steric bulk of the substituents.

The bonding analysis of this compound reveals several distinctive features that distinguish it from typical saturated hydrocarbons. The carbon-carbon bonds within the cyclopropane ring exhibit partial sp² character due to the geometric constraints, leading to bond lengths that are intermediate between typical sp³ and sp² carbon-carbon bonds. The electron density distribution in the cyclopropane ring shows enhanced electron density on the exterior faces of the ring, creating regions of high electron availability that can participate in various chemical interactions. The C-N bond connecting the amino group to the cyclopropane ring experiences significant influence from the ring strain, with bond length and angle modifications that reflect the accommodation of the nitrogen lone pair within the constrained molecular framework. Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the nitrogen atom, while the lowest unoccupied molecular orbital shows significant contribution from the strained carbon-carbon bonds of the cyclopropane ring.

Cyclopropane Ring Strain Analysis

The cyclopropane ring strain in this compound represents one of the most significant structural features governing the compound's properties and reactivity. Cyclopropane itself exhibits a total ring strain energy of approximately 27.6 to 28 kcal/mol, making it one of the most strained common organic ring systems. This strain energy arises from two primary components: angle strain and torsional strain, both of which contribute to the elevated energy content of the molecule relative to unstrained alkyl systems. The angle strain results from the compression of the C-C-C bond angles from the ideal tetrahedral value of 109.5 degrees to the geometrically required 60 degrees in the three-membered ring. This angular distortion leads to poor overlap of the carbon atomic orbitals, resulting in weakened carbon-carbon bonds with dissociation energies of approximately 65 kcal/mol compared to typical C-C bond strengths of 80-85 kcal/mol.

The torsional strain component arises from the eclipsed arrangement of hydrogen atoms on adjacent carbon atoms within the planar cyclopropane ring structure. Unlike cyclohexane, which can adopt conformations that minimize torsional strain through staggered arrangements, cyclopropane is geometrically constrained to maintain eclipsed conformations that maximize repulsive interactions between adjacent C-H bonds. The presence of the ethyl and amino substituents in this compound introduces additional complexity to the strain analysis, as these groups create steric interactions that can either exacerbate or partially relieve certain components of the ring strain depending on their conformational arrangements. Computational studies using density functional theory methods have shown that the strain energy per methylene unit in cyclopropane derivatives can vary significantly based on substituent effects, with electron-donating groups generally providing modest strain relief through favorable orbital interactions.

The high strain energy of the cyclopropane ring has profound implications for the chemical reactivity and stability of this compound. The weakened carbon-carbon bonds are more susceptible to ring-opening reactions, particularly under acidic or basic conditions where the protonated amino group or its conjugate base can facilitate nucleophilic or electrophilic attack on the strained ring system. The strain energy also contributes to elevated heats of combustion and formation, making cyclopropane derivatives thermodynamically less stable than their open-chain counterparts. Recent theoretical calculations have demonstrated that the introduction of substituents at the ring carbon atoms can lead to asymmetric strain distribution, with some C-C bonds experiencing greater weakening than others depending on the electronic and steric properties of the substituents.

Ethyl Group Substituent Effects on Molecular Conformation

The ethyl group substituent in this compound exerts significant conformational control over the overall molecular structure through both steric and electronic mechanisms. The attachment of the ethyl group to the same carbon atom bearing the amino functionality creates a quaternary carbon center that experiences substantial steric congestion, forcing the molecule to adopt specific conformational arrangements that minimize unfavorable non-bonded interactions. Computational analysis reveals that the ethyl group preferentially adopts extended conformations that position the terminal methyl group as far as possible from both the amino group and the cyclopropane ring, thereby reducing steric repulsion and stabilizing the overall molecular structure. The rotational barrier around the C-C bond connecting the ethyl group to the cyclopropane ring is significantly elevated compared to simple ethyl derivatives due to the constrained environment imposed by the ring system and the adjacent amino group.

The electronic effects of the ethyl group manifest primarily through inductive electron donation toward the electron-deficient cyclopropane ring system. The ethyl group acts as a weak electron-donating substituent, providing modest stabilization to the strained ring through increased electron density at the substituted carbon atom. This electron donation partially counters the electron-withdrawing character of the protonated amino group in the hydrochloride salt form, creating a balanced electronic environment that influences both the geometric parameters and the chemical reactivity of the molecule. Molecular electrostatic potential calculations demonstrate that the ethyl group creates regions of negative electrostatic potential that can engage in favorable interactions with electrophilic species, while simultaneously shielding the amino group from certain approach angles.

The conformational preferences of the ethyl group are further influenced by the specific geometric constraints imposed by the cyclopropane ring planarity. Unlike flexible alkyl chains that can adopt multiple conformational states, the ethyl substituent in this compound experiences restricted rotation due to steric interactions with the ring hydrogen atoms and the amino group. Nuclear magnetic resonance studies of related cyclopropylamine derivatives have shown that ethyl groups attached to cyclopropane rings exhibit distinct coupling patterns and chemical shift behaviors that reflect the constrained conformational space available to these substituents. The preferred conformation places the ethyl group in a pseudo-equatorial position relative to the cyclopropane ring plane, minimizing steric interactions while maintaining optimal orbital overlap for electronic stabilization effects.

Spectroscopic Characterization Techniques

The spectroscopic characterization of this compound requires sophisticated analytical approaches to elucidate the detailed structural features and electronic properties of this complex molecule. Multiple complementary spectroscopic techniques provide comprehensive insight into different aspects of the molecular structure, from nuclear environments revealed by nuclear magnetic resonance spectroscopy to vibrational modes characterized by infrared spectroscopy and fragmentation pathways elucidated through mass spectrometry. The unique structural features of this compound, including the strained cyclopropane ring, the quaternary carbon center, and the ionic hydrochloride salt formation, create distinctive spectroscopic signatures that can be used for both qualitative identification and quantitative analysis purposes. Advanced computational methods, including density functional theory calculations, have proven invaluable in interpreting experimental spectroscopic data and predicting spectroscopic properties for compounds of this structural class.

The integration of multiple spectroscopic techniques is particularly important for this compound due to the complex interplay between different structural elements that can influence spectroscopic observables. The cyclopropane ring strain affects nuclear magnetic resonance chemical shifts and coupling patterns, while the ionic nature of the hydrochloride salt influences infrared vibrational frequencies and mass spectrometric fragmentation pathways. Modern high-resolution spectroscopic instruments enable the detection of subtle spectroscopic features that provide detailed information about conformational preferences, dynamic processes, and intermolecular interactions in both solution and solid-state environments. The development of specialized pulse sequences for nuclear magnetic resonance spectroscopy and advanced ionization techniques for mass spectrometry has significantly enhanced the ability to characterize small, polar molecules like this compound with high precision and accuracy.

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of this compound reveals distinctive spectral features that reflect the unique structural elements present in this molecule. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for the cyclopropane ring protons, which appear as complex multiplets in the 0.5-1.5 parts per million region due to the constrained geometry and multiple coupling interactions within the three-membered ring system. The ethyl group protons display typical splitting patterns, with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group showing quartet multiplicity around 2.5 parts per million, though these chemical shifts are significantly influenced by the proximity to the electron-withdrawing protonated amino group and the deshielding effects of the cyclopropane ring.

The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment within the molecule. The quaternary carbon bearing both the ethyl and amino substituents typically resonates in the 50-70 parts per million region, with the exact chemical shift depending on the degree of protonation and the specific conformational arrangement adopted by the molecule. The cyclopropane ring carbons appear as distinct resonances in the 10-25 parts per million region, with their chemical shifts reflecting the strain-induced modifications to electron density distribution within the three-membered ring. The ethyl group carbons show characteristic resonances, with the methyl carbon appearing around 15 parts per million and the methylene carbon around 25 parts per million, though these values can be perturbed by the electron-withdrawing effects of the adjacent functional groups.

Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation spectroscopy experiments that establish connectivity patterns and spatial relationships between different parts of the molecule. Correlation spectroscopy experiments reveal cross-peaks between the cyclopropane protons and both the ethyl group and amino group protons, confirming the connectivity and providing information about the preferred conformational arrangements. Nuclear Overhauser effect spectroscopy can identify through-space interactions between protons on different parts of the molecule, providing valuable insight into the three-dimensional structure and conformational preferences in solution. The coupling constants extracted from high-resolution ¹H nuclear magnetic resonance spectra provide quantitative information about dihedral angles and conformational populations, enabling detailed analysis of the dynamic behavior and preferred conformations of the ethyl substituent relative to the cyclopropane ring and amino group.

Infrared Vibrational Mode Analysis

The infrared spectroscopic analysis of this compound provides detailed information about the vibrational modes associated with different functional groups and structural elements within the molecule. The most prominent and diagnostically useful absorption band appears around 3025 cm⁻¹, which is assigned to the amino group N-H stretching vibrations. This absorption frequency is significantly higher than typically observed for primary amines due to the electron-withdrawing effects of both the cyclopropane ring and the protonation state in the hydrochloride salt form. The N-H stretching region often shows multiple peaks or broad absorption profiles reflecting the presence of hydrogen bonding interactions between the protonated amino group and the chloride counterion, as well as potential intermolecular hydrogen bonding networks in the solid state.

The cyclopropane ring vibrational modes manifest as characteristic absorption bands in several regions of the infrared spectrum. The C-H stretching vibrations of the cyclopropane ring typically appear around 3000-3100 cm⁻¹, slightly higher in frequency than typical alkyl C-H stretches due to the partial sp² character induced by ring strain. The ring breathing and deformation modes appear in the 800-1200 cm⁻¹ region, with specific frequencies that are diagnostic for three-membered ring systems and can be used to confirm the presence and integrity of the cyclopropane moiety. These ring modes are often coupled with other vibrational motions involving the substituents, creating complex absorption patterns that require careful analysis and computational support for complete assignment.

The ethyl group contributes characteristic vibrational bands throughout the infrared spectrum, including C-H stretching modes around 2900-3000 cm⁻¹, C-H bending modes around 1450-1500 cm⁻¹, and C-C stretching vibrations around 1000-1100 cm⁻¹. The frequencies and intensities of these modes are influenced by the electronic environment created by the adjacent cyclopropane ring and amino group, often resulting in frequency shifts compared to simple ethyl derivatives. The methyl group asymmetric and symmetric stretching modes can be distinguished and provide information about the conformational preferences of the ethyl substituent. Computational vibrational frequency calculations using density functional theory methods have proven invaluable for assigning complex vibrational spectra and predicting the effects of different conformational arrangements on vibrational frequencies and intensities.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the inherent instability of the cyclopropane ring system and the specific electronic properties of the amino substituent. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 121 for the intact hydrochloride salt, though this peak is often weak due to the tendency of the molecule to undergo rapid fragmentation processes. The most abundant fragments typically arise from ring-opening reactions of the cyclopropane system, which readily occurs under the high-energy conditions of electron ionization mass spectrometry due to the substantial ring strain energy stored in the three-membered ring.

The base peak in the mass spectrum frequently corresponds to the loss of ethylene (C₂H₄) from the molecular ion, producing a fragment at mass-to-charge ratio 93 that retains the amino functionality and a portion of the original cyclopropane structure. This fragmentation pathway involves ring opening followed by elimination reactions that are facilitated by the strain relief associated with breaking the cyclopropane C-C bonds. Additional prominent fragments include the loss of the ethyl radical (C₂H₅) to give a peak at mass-to-charge ratio 92, and the formation of various smaller fragments through consecutive fragmentation processes that involve both the ring system and the ethyl substituent.

The fragmentation patterns are significantly influenced by the ionization technique employed, with softer ionization methods such as electrospray ionization providing more information about the intact molecular structure while harder methods like electron ionization promote extensive fragmentation that can provide structural information about different parts of the molecule. Chemical ionization mass spectrometry often produces more stable molecular ion peaks and characteristic adduct ions that can be useful for molecular weight confirmation and structural elucidation. The interpretation of mass spectrometric data for cyclopropane-containing compounds requires careful consideration of the multiple possible ring-opening pathways and the influence of substituent effects on fragmentation energetics and pathways.

Structure

2D Structure

属性

IUPAC Name |

1-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethylcyclopropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C5H10ClN

- Molecular Weight : Approximately 133.59 g/mol

- Structure : The compound features a cyclopropane ring substituted with an ethyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular pathways and processes. Research indicates that it could affect neurotransmitter systems, potentially making it relevant in the treatment of neurological disorders.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiparasitic Effects

Research has indicated potential antiparasitic activity, particularly against protozoan parasites. The compound's unique structural features may enhance its ability to penetrate cellular membranes, allowing it to target intracellular parasites effectively.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, leading to anxiolytic or antidepressant effects.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, the compound was administered to rodent models to assess its impact on anxiety-like behaviors. The results demonstrated a marked decrease in anxiety indicators when compared to control groups, suggesting its potential as an anxiolytic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropanamine | Cyclopropane with a methyl group | Known for lower toxicity but less biological activity |

| 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine | Cyclopropane fused with imidazole | Exhibits strong antifungal properties |

| 2-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-amine | Cyclopropane fused with pyrazole | Notable for its anti-inflammatory effects |

科学研究应用

Scientific Research Applications

1-Ethylcyclopropan-1-amine hydrochloride has been utilized in various research domains, including:

Medicinal Chemistry

- Lysine-Specific Demethylase Inhibition : Cyclopropylamines, including derivatives of 1-Ethylcyclopropan-1-amine, have been investigated as inhibitors of lysine-specific demethylase (LSD1). This inhibition is significant for the treatment of various cancers and neurodegenerative diseases, as LSD1 plays a crucial role in epigenetic regulation and gene expression .

Peptide Synthesis

- Carbodiimide Coupling Reactions : The compound can act as an intermediate in the synthesis of peptides through carbodiimide-mediated coupling reactions. It facilitates the formation of amide bonds between carboxylic acids and amines, which is essential for constructing peptide chains .

Neuropharmacology

- Neurotransmitter Modulation : Research has indicated that cyclopropylamines can influence neurotransmitter systems, potentially offering therapeutic avenues for treating mood disorders and anxiety by modulating serotonin and dopamine pathways .

Case Study 1: Inhibition of LSD1

A study demonstrated that derivatives of cyclopropylamines, including this compound, exhibited potent inhibition of LSD1 activity. This was linked to their ability to alter histone methylation patterns, suggesting potential applications in oncology .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of various coupling agents used in peptide synthesis, this compound was shown to enhance reaction yields significantly when combined with N-hydroxysuccinimide (NHS), resulting in cleaner products with fewer side reactions .

相似化合物的比较

Structural and Functional Comparison with Analogues

The following table compares 1-ethylcyclopropan-1-amine hydrochloride with structurally similar cyclopropane amines and derivatives:

Key Observations:

- Substituent Effects : Larger substituents (e.g., cyclohexyl) reduce solubility in polar solvents but enhance lipophilicity, making them suitable for lipid-based formulations . The ethyl group in the target compound balances steric effects and solubility.

- Functional Groups: The presence of ester groups (e.g., in ethyl 1-aminocyclopropanecarboxylate) introduces polarity, favoring applications in peptide synthesis .

- Salt Forms: Dihydrochloride salts (e.g., EN300-7282689) exhibit higher water solubility and stability compared to monohydrochloride analogues .

Stability and Reactivity

- The cyclopropane ring in this compound is susceptible to ring-opening reactions under acidic or high-temperature conditions, limiting its use in harsh synthetic environments .

- Derivatives with carboxylate esters (e.g., ethyl 1-aminocyclopropanecarboxylate) demonstrate greater thermal stability due to electron-withdrawing effects of the ester group .

准备方法

Synthetic Routes Overview

The preparation of 1-ethylcyclopropan-1-amine hydrochloride generally involves multi-step organic synthesis starting from cyclopropyl ketone derivatives or related precursors. The key transformations include Grignard reactions, isocyanate additions, hydrolysis, and hydrochloride salt formation.

Stepwise Preparation Method

A representative and well-documented synthetic method for this compound involves the following key steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of cyclopropyl ketone (compound 1) with methylmagnesium bromide to form a secondary alcohol intermediate (compound 2) | Anhydrous tetrahydrofuran (THF), -50 to -80 °C dropwise addition, then warming to 20-30 °C, reaction time 1.5-5 hours total | Controlled low temperature critical to avoid side reactions |

| 2 | Reaction of compound 2 with chlorosulfonyl isocyanate to form sulfonyl isocyanate intermediate (compound 3) | Dichloromethane solvent, 0-5 °C, dropwise addition, reaction time 1-3 hours | Low temperature controls reaction rate and selectivity |

| 3 | Hydrolysis of compound 3 with aqueous sodium hydroxide to yield 1-ethylcyclopropan-1-amine (compound 4) | Aqueous NaOH, room temperature, followed by organic extraction and concentration | Efficient conversion to amine |

| 4 | Formation of hydrochloride salt by passing HCl gas into ethyl acetate solution of compound 4 | Ethyl acetate solvent, room temperature, until precipitation stops | Produces high-purity hydrochloride salt |

This method is described in detail in patent CN106631827B, which highlights its advantages over previous methods, such as milder reaction conditions, higher yield, and simpler operation suitable for scale-up industrial production.

Reaction Mechanism Insights

- Grignard Addition: The nucleophilic methylmagnesium bromide attacks the carbonyl carbon of the cyclopropyl ketone, producing a tertiary alcohol intermediate.

- Isocyanate Reaction: Chlorosulfonyl isocyanate reacts with the alcohol to introduce a sulfonyl isocyanate group, setting up for subsequent hydrolysis.

- Hydrolysis: Sodium hydroxide cleaves the sulfonyl isocyanate intermediate to liberate the primary amine functionality.

- Salt Formation: Passing HCl gas converts the free amine into its stable hydrochloride salt, facilitating isolation and purification.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Grignard reaction (Step 1) | ~85-90% | High | Efficient conversion with controlled temperature |

| Isocyanate addition (Step 2) | ~80-85% | High | Requires precise temperature control |

| Hydrolysis (Step 3) | ~90% | High | Near quantitative conversion |

| Hydrochloride salt formation (Step 4) | >95% | >99% | Crystalline product, easily isolated |

These yields and purity levels indicate that the method is robust and suitable for both laboratory and industrial production.

Practical Considerations for Industrial Production

- Temperature Control: Maintaining low temperatures during Grignard and isocyanate addition steps is critical to prevent side reactions and decomposition.

- Solvent Choice: Use of anhydrous THF and dichloromethane ensures good solubility and reaction control.

- Purification: The hydrochloride salt formation step provides a convenient way to purify and isolate the final product as a stable solid.

- Scalability: The method described allows for straightforward scale-up due to relatively mild conditions and high yields.

Summary Table of Preparation Method

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 1 | Methylmagnesium bromide + cyclopropyl ketone | Anhydrous THF | -50 to 30 °C | 2-5 h | ~85-90 | Secondary alcohol (compound 2) |

| 2 | Chlorosulfonyl isocyanate + compound 2 | Dichloromethane | 0-5 °C | 1-3 h | ~80-85 | Sulfonyl isocyanate intermediate (compound 3) |

| 3 | NaOH aqueous solution + compound 3 | Water/organic extraction | RT | 1-3 h | ~90 | 1-Ethylcyclopropan-1-amine (compound 4) |

| 4 | HCl gas + compound 4 | Ethyl acetate | RT | Until precipitation stops | >95 | This compound |

常见问题

Q. What are the standard synthetic routes for 1-Ethylcyclopropan-1-amine hydrochloride?

The synthesis typically involves nucleophilic substitution followed by salt formation. For example, reacting ethylamine derivatives with cyclopropane precursors (e.g., cyclopropyl halides) under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. Industrial methods optimize catalysts (e.g., rhodium or copper) and reaction temperatures to maximize yield and purity .

Q. How is the compound structurally characterized?

Structural elucidation employs:

- NMR spectroscopy (¹H and ¹³C) to confirm cyclopropane ring geometry and ethyl/amine group positions.

- X-ray crystallography for precise bond angles and spatial arrangement.

- IR spectroscopy to identify amine N-H and C-N stretching vibrations. SMILES notation (e.g.,

CCN1CCC1.Cl) can model the structure .

Q. What solubility properties make the hydrochloride salt advantageous in research?

The hydrochloride form enhances aqueous solubility due to ionic interactions, facilitating biological assays and reactions in polar solvents. Solubility in organic solvents (e.g., ethanol) is moderate, requiring optimization for specific experimental conditions .

Q. Which analytical techniques ensure purity and stability?

- HPLC/UPLC with UV detection monitors impurities.

- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peak).

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage and reaction planning .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic variation of parameters is key:

- Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclopropanation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.

- Temperature control : Lower temperatures reduce side reactions in cyclopropane ring formation .

Q. What reaction pathways dominate in its chemical transformations?

The compound undergoes:

- Oxidation : Forms amine oxides with KMnO₄ or H₂O₂.

- Reduction : Hydrogenation converts the cyclopropane ring to a propane derivative.

- Nucleophilic substitution : Amine groups react with alkyl halides or acyl chlorides under basic conditions .

Q. How can contradictions in biological activity data be resolved?

Conflicting results (e.g., variable enzyme inhibition) require:

- Dose-response studies to establish potency thresholds.

- Structural analogs : Compare with derivatives (e.g., methoxy-substituted cyclopropane amines) to isolate structure-activity relationships.

- Receptor binding assays (e.g., SPR) to validate target interactions .

Q. What are its emerging applications in medicinal chemistry?

- Neuropharmacology : Rigid cyclopropane rings may enhance binding to neurotransmitter receptors.

- Antimicrobial agents : Preliminary studies suggest activity against Gram-positive bacteria via membrane disruption.

- Prodrug development : Amine group functionalization improves bioavailability .

Q. What protocols ensure stability during storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。